Cas no 878058-95-8 (1-(azepan-1-yl)-2-({1-2-(4-methylpiperidin-1-yl)-2-oxoethyl-1H-indol-3-yl}sulfonyl)ethan-1-one)

1-(azepan-1-yl)-2-({1-2-(4-methylpiperidin-1-yl)-2-oxoethyl-1H-indol-3-yl}sulfonyl)ethan-1-one structure
878058-95-8 structure
商品名:1-(azepan-1-yl)-2-({1-2-(4-methylpiperidin-1-yl)-2-oxoethyl-1H-indol-3-yl}sulfonyl)ethan-1-one
CAS番号:878058-95-8
MF:C24H33N3O4S
メガワット:459.601525068283
CID:5511052

1-(azepan-1-yl)-2-({1-2-(4-methylpiperidin-1-yl)-2-oxoethyl-1H-indol-3-yl}sulfonyl)ethan-1-one 化学的及び物理的性質

名前と識別子

    • Ethanone, 1-(hexahydro-1H-azepin-1-yl)-2-[[1-[2-(4-methyl-1-piperidinyl)-2-oxoethyl]-1H-indol-3-yl]sulfonyl]-
    • 1-(azepan-1-yl)-2-({1-2-(4-methylpiperidin-1-yl)-2-oxoethyl-1H-indol-3-yl}sulfonyl)ethan-1-one
    • インチ: 1S/C24H33N3O4S/c1-19-10-14-26(15-11-19)23(28)17-27-16-22(20-8-4-5-9-21(20)27)32(30,31)18-24(29)25-12-6-2-3-7-13-25/h4-5,8-9,16,19H,2-3,6-7,10-15,17-18H2,1H3
    • InChIKey: INEIZKYPEGHLGR-UHFFFAOYSA-N
    • ほほえんだ: C(=O)(N1CCCCCC1)CS(C1C2=C(N(CC(N3CCC(C)CC3)=O)C=1)C=CC=C2)(=O)=O

1-(azepan-1-yl)-2-({1-2-(4-methylpiperidin-1-yl)-2-oxoethyl-1H-indol-3-yl}sulfonyl)ethan-1-one 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Life Chemicals
F2017-0488-2μmol
1-(azepan-1-yl)-2-({1-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]-1H-indol-3-yl}sulfonyl)ethan-1-one
878058-95-8 90%+
2μl
$57.0 2023-05-17
Life Chemicals
F2017-0488-25mg
1-(azepan-1-yl)-2-({1-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]-1H-indol-3-yl}sulfonyl)ethan-1-one
878058-95-8 90%+
25mg
$109.0 2023-05-17
Life Chemicals
F2017-0488-75mg
1-(azepan-1-yl)-2-({1-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]-1H-indol-3-yl}sulfonyl)ethan-1-one
878058-95-8 90%+
75mg
$208.0 2023-05-17
Life Chemicals
F2017-0488-10μmol
1-(azepan-1-yl)-2-({1-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]-1H-indol-3-yl}sulfonyl)ethan-1-one
878058-95-8 90%+
10μl
$69.0 2023-05-17
Life Chemicals
F2017-0488-30mg
1-(azepan-1-yl)-2-({1-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]-1H-indol-3-yl}sulfonyl)ethan-1-one
878058-95-8 90%+
30mg
$119.0 2023-05-17
Life Chemicals
F2017-0488-4mg
1-(azepan-1-yl)-2-({1-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]-1H-indol-3-yl}sulfonyl)ethan-1-one
878058-95-8 90%+
4mg
$66.0 2023-05-17
Life Chemicals
F2017-0488-5μmol
1-(azepan-1-yl)-2-({1-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]-1H-indol-3-yl}sulfonyl)ethan-1-one
878058-95-8 90%+
5μl
$63.0 2023-05-17
Life Chemicals
F2017-0488-3mg
1-(azepan-1-yl)-2-({1-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]-1H-indol-3-yl}sulfonyl)ethan-1-one
878058-95-8 90%+
3mg
$63.0 2023-05-17
Life Chemicals
F2017-0488-20μmol
1-(azepan-1-yl)-2-({1-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]-1H-indol-3-yl}sulfonyl)ethan-1-one
878058-95-8 90%+
20μl
$79.0 2023-05-17
Life Chemicals
F2017-0488-2mg
1-(azepan-1-yl)-2-({1-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]-1H-indol-3-yl}sulfonyl)ethan-1-one
878058-95-8 90%+
2mg
$59.0 2023-05-17

1-(azepan-1-yl)-2-({1-2-(4-methylpiperidin-1-yl)-2-oxoethyl-1H-indol-3-yl}sulfonyl)ethan-1-one 関連文献

1-(azepan-1-yl)-2-({1-2-(4-methylpiperidin-1-yl)-2-oxoethyl-1H-indol-3-yl}sulfonyl)ethan-1-oneに関する追加情報

Introduction to 1-(azepan-1-yl)-2-({1-2-(4-methylpiperidin-1-yl)-2-oxoethyl-1H-indol-3-yl}sulfonyl)ethan-1-one and Its Applications in Modern Chemical Biology

The compound with the CAS number 878058-95-8, identified as 1-(azepan-1-yl)-2-({1-2-(4-methylpiperidin-1-yl)-2-oxoethyl-1H-indol-3-yl}sulfonyl)ethan-1-one, represents a significant advancement in the field of chemical biology. This intricate molecular structure, featuring a combination of azepane, piperidine, and indole moieties, has garnered attention for its potential in drug discovery and therapeutic development. The unique scaffold of this compound offers a promising platform for exploring novel pharmacological interactions, particularly in the context of targeting complex biological pathways.

Recent research has highlighted the importance of heterocyclic compounds in medicinal chemistry due to their ability to mimic natural biomolecules and interact with biological targets with high specificity. The presence of the azepan-1-yl group in this compound contributes to its favorable pharmacokinetic properties, including improved solubility and metabolic stability. This feature is particularly crucial in drug design, as it enhances the compound's bioavailability and reduces potential side effects. Furthermore, the sulfonyl moiety at the second position of the molecule introduces a polar interaction surface, which can be exploited for binding to specific protein targets.

The 4-methylpiperidin-1-yl substituent in the structure adds another layer of complexity, enabling diverse chemical modifications and functionalizations. This flexibility allows researchers to fine-tune the compound's properties, such as lipophilicity and binding affinity, making it a versatile tool for structural biology and enzyme inhibition studies. The indole component, known for its role in various biological processes, including neurotransmission and immune responses, further enhances the compound's potential as a therapeutic agent. These structural features collectively make 1-(azepan-1-yl)-2-({1-2-(4-methylpiperidin-1-yl)-2-oxoethyl-1H-indol-3-yl}sulfonyl)ethan-1-one a compelling candidate for further investigation.

In the realm of drug discovery, this compound has been explored for its potential applications in treating neurological disorders. Studies have indicated that azepane derivatives can modulate neurotransmitter systems, offering a promising approach to address conditions such as depression and anxiety. The indole moiety, in particular, has been associated with serotonin receptor interactions, which are critical for mood regulation. Additionally, the sulfonyl group's ability to engage with acidic residues in proteins suggests its utility in developing kinase inhibitors, which are key targets in cancer therapy.

Recent advancements in computational chemistry have enabled more precise modeling of molecular interactions. By leveraging techniques such as molecular dynamics simulations and virtual screening, researchers can predict how 1-(azepan-1-yl)-2-({1-2-(4-methylpiperidin-1-y l)-2-o x oethyl - 1 H - indol - 3 - y l} sulfonyl)ethan - 1 - one might interact with biological targets. These computational approaches have accelerated the drug discovery process by identifying lead compounds with high binding affinity before experimental synthesis. Such innovations underscore the importance of interdisciplinary collaboration between chemists and bioinformaticians in harnessing the full potential of this compound.

The synthesis of complex molecules like CAS number 878058 - 95 - 8 poses significant challenges due to their intricate structures. However, recent improvements in synthetic methodologies have made it feasible to produce these compounds on a scalable basis. Techniques such as transition metal-catalyzed cross-coupling reactions and asymmetric synthesis have enabled chemists to construct complex scaffolds with high enantioselectivity. These advancements not only facilitate the production of novel compounds but also enhance our understanding of reaction mechanisms at a molecular level.

From a therapeutic perspective, the multifaceted nature of this compound suggests its potential in developing combination therapies. By targeting multiple biological pathways simultaneously, it may be possible to achieve synergistic effects that enhance treatment outcomes. For instance, combining its kinase inhibition properties with anti-inflammatory effects could provide a comprehensive approach to managing chronic diseases such as rheumatoid arthritis or certain types of cancer. Such combinatorial strategies are increasingly recognized as key drivers in modern medicine.

The role of azepan - 1 - yl derivatives extends beyond neurological disorders; they have also shown promise in addressing metabolic diseases by modulating enzyme activity involved in glucose metabolism. The structural similarity between azepane and piperidine allows these compounds to interact with enzymes that play critical roles in lipid biosynthesis and cholesterol homeostasis. This opens up new avenues for treating conditions such as obesity and type 2 diabetes by targeting key metabolic enzymes.

The sulfonyl group's interaction with biological targets has been extensively studied for its role in developing anticonvulsant drugs. Sulfonylureas, for example, are widely used to treat diabetes by enhancing insulin secretion from pancreatic beta cells. The structural features of our compound share similarities with these established drugs but also introduce novel functionalities that could improve efficacy while reducing side effects. Such modifications are essential for optimizing drug candidates throughout their development pipeline.

Computational modeling has also revealed insights into how variations in the 4 - methyl piperidin - 1 - yl substituent can influence binding affinity and selectivity towards specific targets. By systematically altering this moiety through structure-based design or de novo design approaches, researchers can fine-tune the compound's pharmacological profile. This iterative process involves designing analogs based on computational predictions followed by experimental validation through high-throughput screening assays.

The indole component has additional implications beyond neurotransmitter modulation; it has been implicated in immune regulation through interactions with G-protein coupled receptors (GPCRs). Recent studies have demonstrated that indole derivatives can modulate immune responses by engaging with receptors such as TLRs (Toll-like receptors) or aryl hydrocarbon receptors (AhRs). These findings suggest that our compound may have applications not only in neurological disorders but also immunomodulatory therapies.

The synthesis strategies employed for producing this compound highlight advancements in synthetic organic chemistry that enable complex molecule construction under mild conditions while maintaining high yields and purity standards required for pharmaceutical applications. Techniques such as flow chemistry or continuous manufacturing processes offer advantages over traditional batch processing methods by improving reproducibility while reducing waste generation—a critical consideration given increasing regulatory emphasis on sustainable practices within pharmaceutical industries worldwide.

おすすめ記事

推奨される供給者
Handan Zechi Trading Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Suzhou Genelee Bio-Technology Co., Ltd.
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
https://www.szgeneleebio.com/
Suzhou Genelee Bio-Technology Co., Ltd.
Shanghai Xinsi New Materials Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Shanghai Xinsi New Materials Co., Ltd
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
試薬
https://www.jx-pharm.com/index.html
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
Hangzhou Runyan Pharmaceutical Technology Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
http://www.runyanpharma.com/IndexEN.htm
Hangzhou Runyan Pharmaceutical Technology Co., Ltd